molecular formula C8H14ClF2N3 B12221826 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine

Cat. No.: B12221826
M. Wt: 225.67 g/mol
InChI Key: YMZVYBYHYUSTNJ-UHFFFAOYSA-N
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Description

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science. This compound features a difluoromethyl group attached to a pyrazole ring, which is further connected to a propylamine group. The unique structure of this compound makes it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of 1,3-diketones with hydrazines. For instance, the reaction of 1,3-difluoroacetone with hydrazine hydrate under acidic conditions can yield the desired pyrazole ring.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using difluoromethyl halides.

    Attachment of the Propylamine Group: The final step involves the alkylation of the pyrazole ring with propylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols, typically under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Agrochemistry: It is explored for its use as a pesticide or herbicide due to its biological activity.

    Material Science: The compound is investigated for its potential use in the development of new materials with unique properties.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid amide
  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide
  • 1,3,5-trisubstituted-1H-pyrazoles

Uniqueness

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H14ClF2N3

Molecular Weight

225.67 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]propan-1-amine;hydrochloride

InChI

InChI=1S/C8H13F2N3.ClH/c1-2-4-11-6-7-3-5-12-13(7)8(9)10;/h3,5,8,11H,2,4,6H2,1H3;1H

InChI Key

YMZVYBYHYUSTNJ-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC=NN1C(F)F.Cl

Origin of Product

United States

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